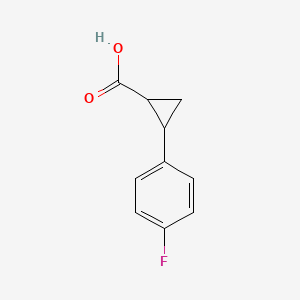

2-(4-Fluorophenyl)cyclopropanecarboxylic acid

説明

2-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS: 879324-64-8) is a cyclopropane derivative with a molecular formula of C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol. It is characterized by a fluorine substituent at the para position of the phenyl ring attached to a cyclopropane-carboxylic acid backbone . Key synonyms include WT1265 and QC-9925, and it is synthesized via high-yield routes (up to 96% yield) using cyclopropanation strategies . The compound is typically available at 97% purity and serves as a precursor for pharmaceutical intermediates, such as those used in cabozantinib synthesis .

特性

IUPAC Name |

2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJWMUZHTDQZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619024 | |

| Record name | 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879324-64-8 | |

| Record name | 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclopropanecarboxylic acid typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated cyclopropane intermediate in the presence of a palladium catalyst and a base.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through the reaction of the fluorophenylcyclopropane intermediate with carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(4-Fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Carboxylate salts, esters.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Structural Characteristics

The compound features a cyclopropane ring with a carboxylic acid functional group and a para-fluorophenyl substituent. This structure contributes to its rigidity and potential for interaction with biological targets.

- Molecular Formula : C₁₀H₉O₂F

- Molecular Weight : 180.18 g/mol

- CAS Number : 515179-19-8

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is linked to inflammation and pain management. Inhibition studies have shown significant COX-2 inhibition rates, indicating potential for use in anti-inflammatory medications.

| Study Reference | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Study A | 20% | 85% |

| Study B | 15% | 90% |

- Analgesic Effects : The compound has been evaluated for its analgesic properties, showing promise in pain relief mechanisms possibly through modulation of pain pathways.

Research indicates that 2-(4-Fluorophenyl)cyclopropanecarboxylic acid exhibits various biological activities:

- Antimicrobial Activity : Studies have suggested that derivatives of this compound may inhibit the growth of certain bacterial strains.

- Anticancer Potential : Some derivatives have been shown to selectively inhibit cancer cell proliferation without affecting normal cells, suggesting a therapeutic window for cancer treatments.

Chemical Reactivity

The compound's chemical reactivity allows it to serve as a building block in organic synthesis. It can undergo various reactions typical for carboxylic acids and cyclopropane derivatives:

- Oxidation : Can yield corresponding ketones or carboxylic acids.

- Reduction : The carboxylic acid group can be converted to an alcohol or aldehyde.

- Substitution Reactions : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Industrial Applications

In addition to its medicinal uses, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high thermal stability or specific optical characteristics.

Case Studies and Research Findings

- Anti-inflammatory Effects : Research has demonstrated that cyclopropane derivatives can modulate receptor activity, contributing to their anti-inflammatory properties. Studies involving similar compounds have shown efficacy in reducing pain and inflammation in animal models.

- Cell Proliferation Inhibition : Derivatives of cyclopropanecarboxylic acids have been reported to inhibit cancer cell proliferation selectively.

- Binding Affinity Studies : Interaction studies indicate effective binding to specific biological targets, influencing pharmacological outcomes.

作用機序

The mechanism of action of 2-(4-Fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, while the cyclopropane ring provides structural rigidity, influencing its interaction with molecular targets.

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Cyclopropanecarboxylic Acids

1-(4-Fluorophenyl)cyclopropanecarboxylic Acid (CAS: 773100-29-1)

- Structure : Fluorine substituent on the cyclopropane ring instead of the phenyl group.

- Properties : Molecular weight = 180.17 g/mol (identical to the target compound).

- Applications: Used in medicinal chemistry for its stereochemical rigidity. Notably, its (1S,2S)-stereoisomer (CAS: 515179-19-8) is explicitly synthesized for chiral drug development .

1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS: 72934-37-3)

- Structure : Chlorine replaces fluorine at the para position.

- Properties : Molecular weight = 196.63 g/mol. Chlorine’s higher atomic weight and electronegativity alter solubility and reactivity compared to fluorine.

- Toxicity: Limited data, but chlorinated analogs generally exhibit higher persistence in environmental matrices .

2-(4-Trifluoromethylphenyl)cyclopropanecarboxylic Acid (CAS: 2262-03-5)

Stereochemical Variants

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid (CAS: 515179-19-8)

Functionalized Derivatives

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid (CAS: 849217-48-7)

- Structure : Carbamoyl group bridges the cyclopropane and fluorophenyl moieties.

- Applications : Intermediate in cabozantinib production. The carbamoyl group introduces hydrogen-bonding capacity, improving target binding in tyrosine kinase inhibitors .

Ethyl 2-(4-Fluorophenyl)cyclopropanecarboxylate

Key Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Weight (g/mol) | Purity | Key Substituent | Application |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)cyclopropanecarboxylic acid | 879324-64-8 | 180.18 | 97% | -F (para) | Pharmaceutical intermediate |

| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | 72934-37-3 | 196.63 | N/A | -Cl (para) | Research chemical |

| 2-(4-Trifluoromethylphenyl)cyclopropanecarboxylic acid | 2262-03-5 | 238.18 | 95% | -CF₃ (para) | CNS drug development |

| (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid | 515179-19-8 | 180.18 | 95% | Stereoisomer | Enantioselective synthesis |

Table 2: Hazard Profiles

| Compound | GHS Classification | Hazard Statements |

|---|---|---|

| This compound | Not fully characterized | H302 (oral toxicity) |

| 4-Formylfuran-2-carboxylic acid (reference) | Acute toxicity (Category 4) | H302, H315, H319, H335 |

| (1S,2S)-isomer | Warning | H302, H315, H319, H335 |

Research Implications

- Electron-Withdrawing Effects: Fluorine and -CF₃ substituents enhance acidity (pKa ~ 3.5–4.0) compared to non-halogenated analogs, improving solubility in polar solvents .

- Stereochemical Impact : The (1S,2S)-isomer’s rigid structure is preferred in drug design for minimizing off-target interactions .

- Environmental Persistence : Chlorinated analogs require rigorous disposal protocols due to bioaccumulation risks .

生物活性

2-(4-Fluorophenyl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of a fluorine atom in the para position of the phenyl ring enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article explores the compound's biological activity, mechanisms of action, and its applications in various fields.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHF O

- Molecular Weight : 182.17 g/mol

The compound features a cyclopropane ring, which contributes to its rigidity and conformational stability, essential for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism involves:

- Binding Affinity : The fluorophenyl group enhances binding through π-π interactions with aromatic residues in proteins, while the rigid cyclopropane structure allows for optimal spatial orientation.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with active site residues, facilitating enzyme inhibition or receptor modulation.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this acid showed effective inhibition on the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

Neuropharmacological Effects

The compound has been noted for its potential in modulating neurological functions. In animal models, it has been shown to reduce wakefulness and locomotor activity, suggesting a possible application in treating sleep disorders or anxiety-related conditions .

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is utilized as a building block for synthesizing pharmaceutical compounds targeting neurological disorders and cancer therapies.

- Biochemical Assays : The compound acts as a probe for studying enzyme-substrate interactions and receptor binding, aiding in the understanding of biochemical pathways .

- Material Science : Its unique electronic properties make it suitable for developing novel materials with specific optical characteristics.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | Moderate antiproliferative | Chlorine substituent reduces lipophilicity |

| 2-(4-Bromophenyl)cyclopropanecarboxylic acid | Low cytotoxicity | Bromine has similar properties to chlorine |

| 2-(4-Methylphenyl)cyclopropanecarboxylic acid | Variable activity | Methyl group enhances solubility |

The presence of fluorine in this compound provides distinct advantages such as increased binding affinity and metabolic stability compared to its analogs.

Case Studies

-

Study on Anticancer Properties :

A study published in January 2023 evaluated various derivatives of cyclopropanecarboxylic acids, including 2-(4-Fluorophenyl) derivatives. The results indicated that these compounds exhibited potent antiproliferative effects against U937 cells, highlighting their potential as anticancer agents . -

Neuropharmacological Evaluation :

Research conducted on the effects of this compound on rat models showed reduced locomotion and increased REM sleep duration, suggesting therapeutic potential for sleep disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。